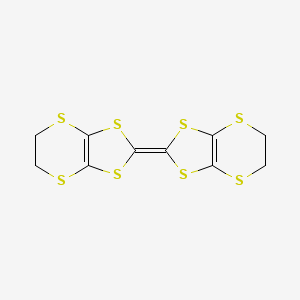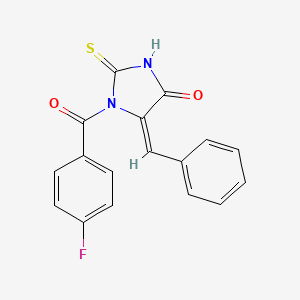
Z-Gly-Gly-Arg-4m-betana hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-Gly-Arg-4m-betana hydrochloride: is a synthetic peptide compound with the chemical formula C29H36ClN7O6 and a molecular weight of 614.09 g/mol . It is known for its applications in biochemical research, particularly as a substrate for enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Arg-4m-betana hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process includes the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: (Glycine, Glycine, Arginine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Cleavage of the peptide: from the resin and removal of protecting groups using trifluoroacetic acid (TFA).
Purification: of the crude peptide by high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Gly-Gly-Arg-4m-betana hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Oxidation: The arginine residue can undergo oxidation, particularly at the guanidino group, forming products like ornithine.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with other residues to study structure-activity relationships.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products:
Hydrolysis: Glycine, Glycine, and Arginine.
Oxidation: Ornithine and other oxidized derivatives.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Chemistry: Z-Gly-Gly-Arg-4m-betana hydrochloride is used as a model substrate in enzymatic studies to investigate the activity and specificity of proteases like trypsin and enteropeptidase .
Biology: In biological research, this compound is employed to study protein-protein interactions, enzyme kinetics, and cellular signaling pathways involving proteolytic enzymes .
Medicine: The compound is utilized in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases related to protease dysregulation .
Industry: In the pharmaceutical industry, this compound serves as a reference standard for quality control and validation of analytical methods .
Mécanisme D'action
Z-Gly-Gly-Arg-4m-betana hydrochloride acts as a substrate for proteolytic enzymes. The mechanism involves the cleavage of the peptide bond between specific amino acids by the enzyme’s active site. This interaction is crucial for studying enzyme kinetics and inhibitor screening. The molecular targets include proteases like trypsin and enteropeptidase, which recognize and cleave the peptide at specific sites .
Comparaison Avec Des Composés Similaires
Z-Gly-Gly-Arg-βNA hydrochloride: Another peptide substrate used for similar enzymatic studies.
Z-Gly-Gly-Arg-pNA hydrochloride: A chromogenic substrate for protease assays.
Z-Gly-Gly-Arg-AMC hydrochloride: A fluorogenic substrate for detecting protease activity.
Uniqueness: Z-Gly-Gly-Arg-4m-betana hydrochloride is unique due to its specific structure, which allows for distinct interactions with proteolytic enzymes. Its use as a substrate in various assays provides valuable insights into enzyme function and regulation .
Propriétés
Numéro CAS |
63424-41-9 |
|---|---|
Formule moléculaire |
C29H36ClN7O6 |
Poids moléculaire |
614.1 g/mol |
Nom IUPAC |
benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H35N7O6.ClH/c1-41-24-15-21(14-20-10-5-6-11-22(20)24)35-27(39)23(12-7-13-32-28(30)31)36-26(38)17-33-25(37)16-34-29(40)42-18-19-8-3-2-4-9-19;/h2-6,8-11,14-15,23H,7,12-13,16-18H2,1H3,(H,33,37)(H,34,40)(H,35,39)(H,36,38)(H4,30,31,32);1H |
Clé InChI |
ZHYMKOBIONUEST-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |
SMILES isomérique |
COC1=CC(=CC2=CC=CC=C21)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |
SMILES canonique |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl |
Synonymes |
enzoyloxycarbonyl-Gly-Gly-Arg-4-methoxy-2-naphthylamide benzoyloxycarbonylglycyl-glycyl-arginine-4-methoxy-2-naphthylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-(4-amino-6-phenyl-8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepin-2-yl)carbamate](/img/structure/B1211980.png)

![[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211986.png)

![6-METHOXY-2-OXO-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B1211989.png)






![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)


